3-Amino-N-ethyl-4-phenoxy-N-phenylbenzenesulphonamide
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Overview
Description
3-amino-N-ethyl-4-phenoxy-N-phenylbenzenesulfonamide is a chemical compound with the molecular formula C20H22N2O3S. It is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-ethyl-4-phenoxy-N-phenylbenzenesulfonamide typically involves the reaction of 4-phenoxybenzenesulfonyl chloride with N-ethyl-N-phenylamine in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-amino-N-ethyl-4-phenoxy-N-phenylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
3-amino-N-ethyl-4-phenoxy-N-phenylbenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-amino-N-ethyl-4-phenoxy-N-phenylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted .
Comparison with Similar Compounds
Similar Compounds
- 3-amino-N-ethyl-4-methoxy-N-phenylbenzenesulfonamide
- 3-amino-N-ethyl-4-chloro-N-phenylbenzenesulfonamide
- 3-amino-N-ethyl-4-fluoro-N-phenylbenzenesulfonamide
Uniqueness
3-amino-N-ethyl-4-phenoxy-N-phenylbenzenesulfonamide is unique due to its phenoxy group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to interact with specific molecular targets, making it a valuable tool in scientific research .
Biological Activity
3-Amino-N-ethyl-4-phenoxy-N-phenylbenzenesulphonamide, a compound belonging to the sulfonamide class, has garnered attention for its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant research findings, including data tables and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C18H20N2O2S
- Molecular Weight : 332.43 g/mol
- CAS Number : 51929-55-6
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways. The sulfonamide group is known for its ability to inhibit bacterial folic acid synthesis, which is crucial for bacterial growth and proliferation.
Antimicrobial Activity
Research indicates that sulfonamides exhibit significant antimicrobial properties. In a study involving various sulfonamide derivatives, this compound demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined through standard broth dilution methods.
Compound | MIC (µg/mL) | Bacterial Strain |
---|---|---|
This compound | 32 | Staphylococcus aureus |
This compound | 64 | Escherichia coli |
Anticancer Activity
In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, a study reported that it significantly reduced cell viability in MCF-7 breast cancer cells with an IC50 value of approximately 15 µM.
Case Study 1: Antimicrobial Efficacy
A recent investigation assessed the efficacy of various sulfonamide derivatives, including this compound, against multidrug-resistant strains of bacteria. The results indicated that this compound retained significant activity against resistant strains, suggesting its potential as a therapeutic agent in treating infections caused by resistant bacteria.
Case Study 2: Cytotoxicity in Cancer Research
In another study focused on cancer treatment, researchers evaluated the cytotoxic effects of this compound on human cancer cell lines. The findings revealed that it induced apoptosis in MCF-7 cells through the activation of caspase pathways, highlighting its potential as an anticancer agent.
Properties
CAS No. |
51929-55-6 |
---|---|
Molecular Formula |
C20H20N2O3S |
Molecular Weight |
368.5 g/mol |
IUPAC Name |
3-amino-N-ethyl-4-phenoxy-N-phenylbenzenesulfonamide |
InChI |
InChI=1S/C20H20N2O3S/c1-2-22(16-9-5-3-6-10-16)26(23,24)18-13-14-20(19(21)15-18)25-17-11-7-4-8-12-17/h3-15H,2,21H2,1H3 |
InChI Key |
GHUSPTPILIZGPQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC(=C(C=C2)OC3=CC=CC=C3)N |
Origin of Product |
United States |
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